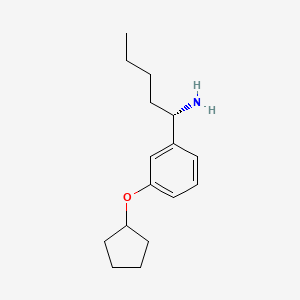
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2 It is a derivative of propanenitrile and contains an amino group, a bromo-substituted phenyl ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the reaction of 2-bromo-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: 2-bromo-3-methylbenzaldehyde reacts with ammonia or a primary amine to form an imine intermediate.
Addition of a nitrile source: The imine intermediate is then treated with a nitrile source, such as hydrogen cyanide or a cyanide salt, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Azido or thiol-substituted derivatives.
科学的研究の応用
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-iodo-3-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of novel compounds with tailored properties for specific applications.
特性
分子式 |
C10H11BrN2 |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChIキー |
DVJONMPCJZXSKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


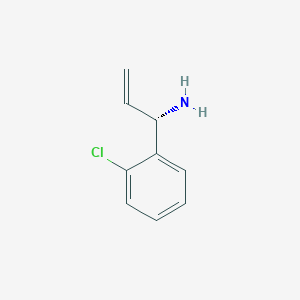

![1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
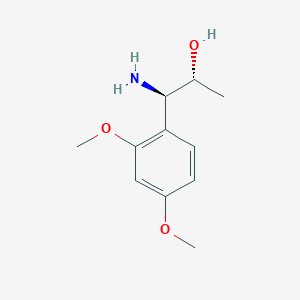
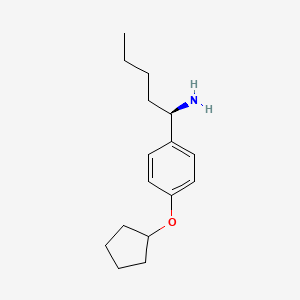
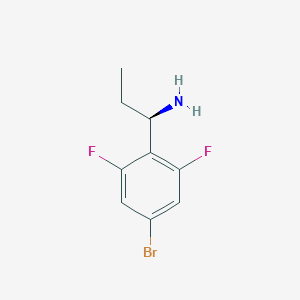

![2-Benzyl-6-methoxytetrahydro-1H-pyrrolo[1,2-C]imidazole-1,3(2H)-dione](/img/structure/B13050399.png)
![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)
